molecular formula C10H12O3 B190823 Coniferyl alcohol CAS No. 458-35-5

Coniferyl alcohol

Cat. No. B190823
CAS RN: 458-35-5
M. Wt: 180.2 g/mol
InChI Key: JMFRWRFFLBVWSI-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a white crystalline alcohol obtained by hydrolysis of coniferin with emulsin or found as an ester in benzoin and is involved in the formation of lignin .


Synthesis Analysis

Coniferyl alcohol is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . A study has identified the combination of Segniliparus rugosus CAR (SrCAR) and Medicago sativa cinnamyl alcohol dehydrogenase (MsCAD2) as the most efficient enzymatic cascade for the two-step reduction of ferulic acid to coniferyl alcohol .


Molecular Structure Analysis

The molecular structure of Coniferyl alcohol is HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . Raman spectra of coniferyl alcohol crystals showed orientation dependence, which helped in band assignment .


Chemical Reactions Analysis

Evaporation of coniferyl alcohol starts around 200–250 °C, and competes with secondary pyrolysis reactions, such as polymerization and side-chain conversion reactions .


Physical And Chemical Properties Analysis

Coniferyl alcohol is a colourless or white solid . It is one of the monolignols, produced via the phenylpropanoid biochemical pathway .

Scientific Research Applications

Lignification Process

Coniferyl alcohol plays a crucial role in the lignification process in plants. It serves as the primary substrate for peroxidase-mediated lignification, essential for cell wall strengthening and plant rigidity. Coniferyl alcohol facilitates the conversion of active peroxidase to lignin and prevents the formation of inactive intermediates. This conversion is necessary for cell wall peroxidase activities, ultimately leading to the formation of lignin in plants (Mäder & Füssl, 1982).

Bioconversion and Biosynthesis

Coniferyl alcohol is involved in bioconversion processes, acting as a precursor for lignin biosynthesis. Efforts to enhance the bioconversion rates of eugenol to coniferyl alcohol in Escherichia coli have shown significant potential for industrial applications. Such studies have focused on improving yield, bioconversion rates, and productivity (Zhou et al., 2021).

Growth and Toxicity in Plant Cells

Coniferyl alcohol at high concentrations can hinder the growth of tobacco cells and Nicotiana benthamiana seedlings. It is metabolized by plant cells into various compounds, including ferulic acid and coniferin. Such studies highlight the potential toxic effects of coniferyl alcohol on plant growth and development (Väisänen et al., 2015).

Atmospheric Stability and Degradation

Coniferyl alcohol's atmospheric stability and its degradation kinetics have been studied in relation to wood burning emissions. It undergoes effective degradation by OH radicals, and its atmospheric lifetime is predominantly controlled by these radicals (Liu et al., 2020).

Application in Lignin Chemistry

Coniferyl alcohol serves as a model compound in lignin chemistry, providing insights into the structural and chemical aspects of lignin formation and degradation. It is also used in the synthesis of various bioactive products and serves as a precursor for antioxidant compounds (Amer et al., 2019).

Synthesis and Analytical Studies

Simplified methods for the preparation of coniferyl and sinapyl alcohols have been developed, enabling easier access for researchers. These methods focus on regioselective reduction, making these monolignols readily available for various research applications (Kim & Ralph, 1996).

Safety And Hazards

Avoid contact with skin and eyes. Avoid contact with skin and clothing. Remove and wash contaminated clothing and gloves, including the inside, before re-use. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

Coniferyl alcohol forms lignin or lignans when copolymerized with related aromatic compounds . It is an intermediate in the biosynthesis of eugenol and of stilbenoids and coumarin . The utilization of lignocellulosic biomass (cellulose, lignin, hemicellulose) could be a promising alternative route for the synthesis of carbon materials .

properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRWRFFLBVWSI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Record name coniferyl alcohol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Coniferyl_alcohol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186489
Record name (E)-Coniferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Coniferyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13085
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Coniferyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000088 [mmHg]
Record name Coniferyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13085
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Coniferyl alcohol

CAS RN

32811-40-8, 458-35-5
Record name trans-Coniferyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32811-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coniferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Coniferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxycinnamylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIFERYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 °C
Record name Coniferyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coniferyl alcohol
Reactant of Route 2
Coniferyl alcohol
Reactant of Route 3
Coniferyl alcohol
Reactant of Route 4
Coniferyl alcohol
Reactant of Route 5
Coniferyl alcohol
Reactant of Route 6
Reactant of Route 6
Coniferyl alcohol

Citations

For This Compound
23,300
Citations
CP Masuku - Journal of analytical and applied pyrolysis, 1992 - Elsevier
… Coniferyl alcohol was prepared by the reaction of LiAlH, with … The tendency of coniferyl alcohol to form radicals under such … structures of a coniferyl alcohol radical. Dimerization of these …
Number of citations: 23 www.sciencedirect.com
RA Savidge, H Förster - Phytochemistry, 2001 - Elsevier
… Coniferyl alcohol … and coniferyl alcohol, but immense glucosyltransferase activity in the growing cambium (at least that of conifers) provides a mechanism to deplete the coniferyl alcohol …
Number of citations: 36 www.sciencedirect.com
Y Nakamura, T Higuchi - Wood research: bulletin of the …, 1976 - repository.kulib.kyoto-u.ac.jp
… Coniferyl alcohol has been synthesized by reduction of ethyl … direct precursor of coniferyl alcohol in lignin biosynthesis4) • … preparation method of coniferyl alcohol from commercially …
Number of citations: 32 repository.kulib.kyoto-u.ac.jp
CP Rodrigo, WH James III, TS Zwier - Journal of the American …, 2011 - ACS Publications
Single-conformation spectroscopy of the three lignin monomers (hereafter “monolignols”) p-coumaryl alcohol (pCoumA), coniferyl alcohol (ConA), and sinapyl alcohol (SinA) has been …
Number of citations: 39 pubs.acs.org
SC Halls, LB Davin, DM Kramer, NG Lewis - Biochemistry, 2004 - ACS Publications
… (+)-pinoresinol forming DP appears to use coniferyl alcohol derived radical species (2) as … to oxidize (E)-coniferyl alcohol (1). In vitro, formation of coniferyl alcohol derived radicals (2) …
Number of citations: 97 pubs.acs.org
T Hänninen, E Kontturi, T Vuorinen - Phytochemistry, 2011 - Elsevier
… In our study, we observed the distribution of cellulose and lignin, as well as the amount of coniferyl alcohol and aldehyde groups compared to the total amount of lignin in pine (Pinus …
Number of citations: 82 www.sciencedirect.com
M Bunzel, J Ralph, F Lu, RD Hatfield… - Journal of agricultural …, 2004 - ACS Publications
… ( 10) released ferulate−coniferyl alcohol cross-coupling products from grass straw by mild … to survey commercially important cereal grains for the presence of coniferyl alcohol−(β-O-4)- …
Number of citations: 128 pubs.acs.org
AE Harman-Ware, M Crocker, AP Kaur… - Journal of analytical and …, 2013 - Elsevier
… Herein we report the fast pyrolysis of the lignin monomers sinapyl and coniferyl alcohol, as … 13 coniferyl alcohol marker pyrolysates and 9 sinapyl alcohol marker pyrolysates provided …
Number of citations: 50 www.sciencedirect.com
V Steeves, H Förster, U Pommer, R Savidge - Phytochemistry, 2001 - Elsevier
… efficiency to coniferyl alcohol, the physiological substrate for CAGT. Seasonal patterns of CAGT activity for aldehydes were similar to those of coniferyl alcohol. … UDPG: coniferyl alcohol …
Number of citations: 69 www.sciencedirect.com
T Kotake, H Kawamoto, S Saka - Journal of analytical and applied pyrolysis, 2013 - Elsevier
… In this article, the pyrolysis reactions of trans-coniferyl alcohol (CA) bearing a guaiacyl moiety were studied under N 2 at temperatures in the range of 200–350 ̊C, with particular …
Number of citations: 68 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.